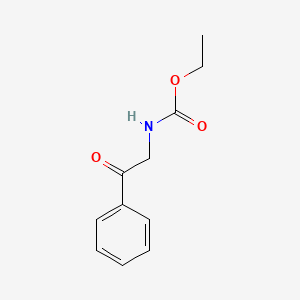
CID 6335634
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth 2-Propylvalerate . It has the molecular formula C8H15BiO2 and a molecular weight of 352.18 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth 2-Propylvalerate typically involves the reaction of bismuth salts with 2-propylvaleric acid under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of Bismuth 2-Propylvalerate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity bismuth salts and 2-propylvaleric acid, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Bismuth 2-Propylvalerate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield bismuth metal and other reduced species.
Substitution: The compound can participate in substitution reactions where the bismuth atom is replaced by other metal atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of ligands or other metal salts in an organic solvent.
Major Products Formed
Oxidation: Bismuth oxides and organic by-products.
Reduction: Bismuth metal and reduced organic compounds.
Substitution: New metal-organic complexes with different metal atoms.
Aplicaciones Científicas De Investigación
Bismuth 2-Propylvalerate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other bismuth-containing compounds and materials.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in formulations for treating infections and other medical conditions.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Bismuth 2-Propylvalerate involves its interaction with biological molecules and cellular pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their integrity and permeability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bismuth Subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth Citrate: Used in various pharmaceutical formulations.
Bismuth Subnitrate: Employed in medical and industrial applications.
Uniqueness
Bismuth 2-Propylvalerate is unique due to its specific chemical structure and properties, which confer distinct reactivity and applications compared to other bismuth compounds
Propiedades
Número CAS |
60364-28-5 |
|---|---|
Fórmula molecular |
C24H45BiO6 |
Peso molecular |
638.6 g/mol |
Nombre IUPAC |
bismuth;2-propylpentanoate |
InChI |
InChI=1S/3C8H16O2.Bi/c3*1-3-5-7(6-4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clave InChI |
YZDVVHSLIPLZLO-UHFFFAOYSA-K |
SMILES |
CCCC(CCC)C(=O)[O-].[Bi] |
SMILES canónico |
CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Bi+3] |
| 60364-28-5 | |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3054355.png)
![Oxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B3054356.png)




![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B3054367.png)




